Hydroxy Iloperidone N-oxide-d4
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H29FN2O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1,2,2,2-tetradeuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i1D3,16D |
InChI Key |
YGRSHQHJWCMQDK-KFHHUZHISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of Hydroxy Iloperidone N Oxide D4
Strategies for the Chemical Synthesis of Hydroxy Iloperidone (B1671726) and its N-oxide Derivatives
The synthesis of Hydroxy Iloperidone, a major metabolite of Iloperidone, and its subsequent N-oxide derivative is not a trivial process and builds upon the established synthetic routes for the parent drug, Iloperidone. drugbank.comtexas.gov The parent compound, Iloperidone, is typically synthesized through the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with a substituted phenoxypropyl halide, such as 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. google.comgoogle.com
The generation of Hydroxy Iloperidone (P95) involves the hydroxylation of the aromatic ring of Iloperidone. drugbank.com In a laboratory setting, this transformation can be achieved using various oxidative reagents. However, a more direct synthetic approach often involves starting with a pre-hydroxylated precursor molecule before coupling it with the piperidinyl-benzisoxazole moiety.
The subsequent conversion to the N-oxide derivative targets the tertiary amine of the piperidine (B6355638) ring. This transformation is a common metabolic pathway and can be replicated synthetically through controlled oxidation.
Key Synthetic Steps:
Formation of the Piperidinyl-benzisoxazole Core: The synthesis often begins with the creation of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate. google.comresearchgate.net
Synthesis of the Side Chain: A separate synthesis produces the hydroxylated aromatic side chain.
Coupling Reaction: The core and the side chain are joined via N-alkylation. google.com
N-oxidation: The final step to produce the N-oxide derivative involves the selective oxidation of the piperidine nitrogen. Common laboratory reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or Oxone®. researchgate.netasianpubs.org The choice of oxidant and reaction conditions is critical to prevent unwanted side reactions, such as overoxidation or degradation of other functional groups in the molecule. nih.govnih.gov For instance, one reported synthesis of an Iloperidone N-oxide impurity utilized Dess-Martin periodinane with sulfuric acid in methylene (B1212753) dichloride. asianpubs.org
The table below outlines common reagents used for the N-oxidation step.
| Oxidizing Agent | Typical Reaction Conditions | Advantages/Considerations |
| Hydrogen Peroxide (H₂O₂) | Often used in solvents like methanol (B129727) or water, sometimes with a catalyst. Temperatures can range from room temperature to moderate heating. researchgate.net | Environmentally benign byproduct (water), but can require careful temperature control to manage reactivity. |
| m-Chloroperoxybenzoic acid (m-CPBA) | Typically run in chlorinated solvents like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to room temperature). | Highly effective and generally clean reactions, but the peracid is potentially explosive and requires careful handling. |
| Dess-Martin Periodinane | Used with an acid catalyst in solvents like methylene dichloride. asianpubs.org | A powerful oxidizing agent, but its use for N-oxidation is less common and can lead to side products if not carefully controlled. |
Targeted Deuteration Chemistry for the Incorporation of the -d4 Label
Incorporating a deuterium (B1214612) label, such as -d4, into the Hydroxy Iloperidone N-oxide structure requires specialized synthetic methods that precisely place the isotopes. The piperidine ring is a common target for deuteration in many pharmaceuticals to alter metabolic profiles. d-nb.infonih.gov For a -d4 label on a piperidine ring, deuteration is typically targeted at the carbons adjacent to the nitrogen atom (C2 and C6) or at other specific positions like C3 and C5.
Several strategies can be employed for this targeted deuteration:
Reduction of a Pyridinium (B92312) Precursor: A common method involves the synthesis of a pyridinium salt corresponding to the piperidine ring structure. This intermediate can then be reduced using a deuterium source like deuterium gas (D₂) with a catalyst (e.g., Palladium on carbon) or a deuterated hydride reagent like sodium borodeuteride (NaBD₄). This approach can lead to deuteration at multiple positions depending on the precursor and conditions.
Organophotocatalytic H/D Exchange: Modern methods utilize photocatalysis for direct C-H deuteration. This involves using a photocatalyst, a deuterium source (most commonly heavy water, D₂O), and light to facilitate a hydrogen-deuterium exchange at specific, often metabolically labile, C-H bonds, such as those alpha to a nitrogen atom. nih.gov This method offers high regioselectivity under mild conditions. nih.govresearchgate.net
Reduction of Ynamides: A versatile strategy involves the synthesis of an ynamide intermediate, which can then be selectively reduced using a combination of a deuterated acid (e.g., deuterated triflic acid) and a deuterated hydride source (e.g., deuterated triethylsilane) to install deuterium atoms at specific alpha or beta positions relative to the nitrogen. rsc.orgnih.gov
Ring Construction with Deuterated Building Blocks: An alternative approach is to build the piperidine ring from the ground up using deuterated starting materials. For example, a Mannich condensation using deuterated formaldehyde (B43269) can incorporate deuterium into the ring structure. d-nb.info
The choice of method depends on the desired location of the deuterium atoms, the stability of the substrate under the reaction conditions, and the availability of starting materials.
Optimization of Reaction Conditions for Purity and Yield in Deuterated Metabolite Synthesis
Achieving high purity and yield is paramount in the synthesis of any pharmaceutical standard, and this is especially true for isotopically labeled compounds where side products can complicate analysis. Optimization focuses on several key parameters for both the deuteration and N-oxidation steps. researchgate.netresearchgate.net
For Deuteration: The primary goal is to maximize the incorporation of deuterium at the target sites while minimizing isotopic scrambling and the formation of partially deuterated or non-deuterated species.
Deuterium Source: The choice and excess of the deuterium source (e.g., D₂O, D₂ gas, deuterated silanes) are critical. Using a large excess of D₂O, for example, can drive the H/D exchange reaction to completion. researchgate.netrsc.org
Catalyst: In catalytic reactions, the type and loading of the catalyst (e.g., palladium, iridium, or an organophotocatalyst) must be optimized to balance reaction speed with selectivity. nih.govresearchgate.net
Temperature and Time: Reaction temperature and duration are fine-tuned to ensure the reaction goes to completion without causing degradation or side reactions. Some deuteration reactions are performed at room temperature, while others may require heating. researchgate.netnih.gov
For N-oxidation: The key challenge is the selective oxidation of the piperidine nitrogen without affecting other sensitive parts of the molecule.
Oxidant-to-Substrate Ratio: A precise molar ratio of the oxidizing agent to the substrate is crucial. Using too little will result in incomplete conversion, while an excess can lead to overoxidation or oxidation at other sites. nih.govresearchgate.net
Temperature Control: N-oxidation reactions are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) is frequently necessary to control the reaction rate and prevent the formation of impurities. nih.gov
Solvent and pH: The choice of solvent can influence the reactivity of the oxidant. For reactions involving peroxides, controlling the pH can also be important to ensure stability and selectivity. researchgate.net
The following table summarizes key parameters for optimization.
| Reaction Step | Parameter to Optimize | Objective | Typical Approach |
| Deuteration | Reagent Stoichiometry | Maximize deuterium incorporation (>98%) | Use of excess deuterating agent (e.g., D₂O). rsc.org |
| Catalyst Loading | Achieve efficient conversion without side reactions | Screen different catalyst concentrations (e.g., 1-10 mol%). researchgate.netresearchgate.net | |
| Temperature & Time | Drive reaction to completion, prevent degradation | Monitor reaction progress via LC-MS or NMR at various time points and temperatures. nih.gov | |
| N-oxidation | Oxidant/Substrate Ratio | Ensure complete conversion, avoid overoxidation | Titrate oxidant (e.g., 1.0-1.5 equivalents) and monitor substrate consumption. nih.gov |
| Temperature | Control reaction rate and selectivity | Perform reaction at reduced temperatures (e.g., 0-25 °C). nih.gov | |
| Solvent | Ensure solubility and stable reaction | Test various aprotic solvents (e.g., DCM, MeCN). researchgate.net |
Isotopic Enrichment Verification and Characterization Techniques for Synthetic Hydroxy Iloperidone N-oxide-d4
After synthesis and purification, the final product must be rigorously analyzed to confirm its chemical structure, purity, and isotopic enrichment. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the primary tool for determining isotopic purity. nih.govresearchgate.net
Isotopic Enrichment: By analyzing the mass-to-charge (m/z) ratio of the molecular ion, HR-MS can distinguish between the unlabeled compound and its deuterated isotopologues (M, M+1, M+2, M+3, M+4, etc.). The relative abundance of the ion corresponding to the fully deuterated compound (M+4) versus the other species is used to calculate the percentage of isotopic enrichment. rsc.orgresearchgate.net
Chemical Purity: LC-MS also serves as a purity check, separating the target compound from any synthetic impurities before mass analysis.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can help confirm the location of the deuterium labels. By fragmenting the molecule and analyzing the masses of the resulting fragments, it is possible to deduce which parts of the molecule carry the deuterium atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive information about the molecular structure and the specific sites of deuteration. rsc.orgwikipedia.org
²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei, showing signals only at the positions where deuterium has been incorporated. This confirms the location of the labels.
¹³C NMR (Carbon NMR): This is used to confirm the carbon skeleton of the molecule. In deuterated compounds, the carbon signals for the C-D bonds will show characteristic splitting patterns (triplets) and may have slightly different chemical shifts compared to the C-H bonds in the unlabeled compound. nih.govacs.org
These techniques, when used in combination, provide a comprehensive characterization of the synthetic this compound, confirming its identity, purity, and the precise level and location of isotopic labeling.
| Technique | Information Provided | Key Metric/Observation |
| LC-MS/HR-MS | Chemical Purity, Isotopic Enrichment | Peak purity from LC chromatogram; Relative abundance of the (M+4)+ ion. rsc.org |
| MS/MS | Location of Deuterium Labels | Mass shift in specific fragment ions compared to the unlabeled standard. nih.gov |
| ¹H NMR | Structural Confirmation, Site of Deuteration | Disappearance of proton signals at labeled positions. rsc.org |
| ²H NMR | Direct Confirmation of Label Location | Appearance of signals corresponding to the C-D bonds. |
| ¹³C NMR | Carbon Skeleton Confirmation | Characteristic splitting of carbon signals attached to deuterium. acs.org |
Enzymatic and Metabolic Elucidation of Iloperidone N Oxidation and Hydroxylation Pathways
Identification of Cytochrome P450 (CYP) Isoforms Involved in Iloperidone (B1671726) Hydroxylation
The biotransformation of iloperidone is extensively mediated by the Cytochrome P450 (CYP) superfamily of enzymes, primarily within the liver. nih.gov Research has identified two main isoforms, CYP2D6 and CYP3A4, as the principal catalysts in its oxidative metabolism. nih.govpsychopharmacologyinstitute.com
CYP2D6 is the major enzyme responsible for the hydroxylation of iloperidone. psychopharmacologyinstitute.comnih.gov This metabolic route leads to the formation of a key hydroxylated intermediate, designated P94. nih.gov This metabolite is subsequently converted to P95 (4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-benzoic acid), one of the two major circulating metabolites. nih.govnih.gov In addition to hydroxylation, CYP2D6 also mediates the carbonyl reduction of iloperidone. nih.gov
The second critical enzyme, CYP3A4, contributes to iloperidone metabolism to a lesser degree than CYP2D6. nih.govnih.gov Its primary role is catalyzing the O-dealkylation (specifically, O-demethylation) of the parent compound to form a metabolite known as P89. psychopharmacologyinstitute.comnih.gov CYP3A4 is also involved in the carbonyl reduction pathway that produces the other major active metabolite, P88 (reduced iloperidone). nih.gov
In vitro studies utilizing human liver microsomes (HLM) and cDNA-expressed CYP enzymes (supersomes) have further detailed the inhibitory potential of iloperidone on these enzymes. Iloperidone acts as a potent inhibitor of both CYP2D6 and CYP3A4, suggesting it can inhibit its own metabolism. nih.gov The inhibition of CYP2D6 occurs via a competitive mechanism, while CYP3A4 inhibition is noncompetitive. nih.gov
Below is a data table summarizing the kinetic inhibition constants (Ki) of iloperidone on various CYP isoforms from in vitro studies.
| CYP Isoform | Inhibition Mechanism | Ki (μM) - Human Liver Microsomes | Ki (μM) - Supersomes |
| CYP2D6 | Competitive | 2.9 | 10 |
| CYP3A4 | Noncompetitive | 0.38 | 0.3 |
| CYP1A2 | Mixed | 45 | 31 |
| CYP2C19 | Mixed | 6.5 | 32 |
Data sourced from in vitro studies on human liver microsomes and supersomes. nih.gov
The extensive involvement of CYP2D6, an enzyme known for its genetic polymorphisms, leads to significant variability in iloperidone pharmacokinetics among individuals, distinguishing between extensive metabolizers (EM) and poor metabolizers (PM). psychopharmacologyinstitute.com
Role of Flavin-Containing Monooxygenases (FMOs) in Iloperidone N-oxidation
While CYP enzymes are central to hydroxylation, the N-oxidation pathway involves a different class of enzymes. Flavin-containing monooxygenases (FMOs) are a family of NADPH-dependent enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. wikipedia.orgnih.gov These enzymes catalyze the conversion of lipophilic tertiary amines into more polar and readily excretable N-oxide metabolites. wikipedia.org
The existence of an "Iloperidone N-Oxide" has been noted, confirming that N-oxidation is a metabolic pathway for this compound. veeprho.com Although direct enzymatic studies conclusively linking FMOs to iloperidone N-oxidation are not available in the published literature, the established function of FMOs makes them the most probable catalysts for this reaction. The metabolism of many therapeutic drugs containing tertiary amine structures involves N-oxygenation by FMOs. nih.gov Therefore, it is scientifically plausible to hypothesize that FMOs are responsible for the formation of Hydroxy Iloperidone N-oxide and other N-oxide metabolites of iloperidone. This pathway would represent a detoxification step, converting the parent drug or its metabolites into more water-soluble forms for elimination. However, without specific experimental validation, the role of FMOs in iloperidone metabolism remains a well-founded hypothesis rather than a confirmed fact.
In Vitro Metabolic Stability and Turnover Studies of Iloperidone and Precursor Metabolites in Isolated Enzyme Systems and Microsomes
In vitro metabolic stability assays are crucial in drug discovery for determining a compound's susceptibility to biotransformation and for predicting its in vivo pharmacokinetic profile, such as hepatic clearance and half-life. These studies typically measure the rate of disappearance of a parent compound over time when incubated with isolated enzyme systems like human liver microsomes (HLM) or hepatocytes. nih.gov From this rate, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
While specific in vitro CLint values for iloperidone from microsomal stability assays are not publicly detailed, its in vivo pharmacokinetic parameters have been well-characterized, reflecting the outcome of its metabolic turnover. The elimination half-life of iloperidone is significantly influenced by the CYP2D6 phenotype. psychopharmacologyinstitute.com
The table below presents the observed mean elimination half-lives for iloperidone and its two primary metabolites, P88 and P95, in humans.
| Compound | Elimination Half-Life (hours) - CYP2D6 Extensive Metabolizers (EM) | Elimination Half-Life (hours) - CYP2D6 Poor Metabolizers (PM) |
| Iloperidone | 18 | 33 |
| Metabolite P88 | 26 | 37 |
| Metabolite P95 | 23 | 31 |
Data sourced from human pharmacokinetic studies. psychopharmacologyinstitute.com
Investigation of Metabolic Switching and Kinetic Isotope Effects on N-oxidation and Hydroxylation with Deuterated Analogs
The use of stable isotopes, such as deuterium (B1214612) (²H), is a powerful tool in mechanistic drug metabolism studies. Replacing a hydrogen atom with a deuterium atom at a site of metabolism can slow down the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). Observing a significant KIE can confirm that the C-H bond cleavage at that specific position is a rate-determining step in the metabolic reaction. This strategy can be employed to investigate "metabolic switching," where blocking one metabolic pathway via deuteration diverts the drug's metabolism towards alternative routes.
The compound at the center of this article, "Hydroxy Iloperidone N-oxide-d4," is a deuterated analog. The "-d4" designation implies that four hydrogen atoms have been replaced by deuterium. While the exact position of this deuteration is not specified, its placement on the N-oxide moiety suggests an interest in its effect on the N-oxidation pathway or subsequent reactions.
Currently, there are no published studies that have investigated the metabolic switching or kinetic isotope effects of iloperidone using deuterated analogs like this compound. Such a study would be designed to answer critical questions about its metabolism:
Does deuteration near the nitrogen atom slow down FMO-mediated N-oxidation?
If N-oxidation is attenuated, does the metabolism shift to favor CYP-mediated hydroxylation or other pathways?
Conversely, how would deuteration at a site of hydroxylation affect the rate of N-oxidation?
Although research on KIE for iloperidone is lacking, deuterated versions of iloperidone and its metabolites have been synthesized for use as internal standards in bioanalytical methods, which confirms the feasibility of producing these molecules for research purposes. nih.gov A comprehensive investigation using specifically deuterated analogs would provide definitive insights into the interplay between the N-oxidation and hydroxylation pathways of iloperidone.
Bioreduction Phenomena of N-oxide Metabolites and Their Interconversion Dynamics
Metabolic pathways are not always unidirectional. Some metabolites can be converted back to their precursor compounds or exist in a state of dynamic equilibrium. Such phenomena have been identified in the metabolism of iloperidone.
A significant finding is the interconversion between iloperidone and its reduced metabolite, P88. In vitro studies using human liver S9 fractions have demonstrated that iloperidone is converted to P88, and importantly, P88 can be converted back to iloperidone, establishing a dynamic equilibrium (Iloperidone ⇔ P88). google.com This reversible step, likely mediated by cytosolic enzymes, means that the active metabolite P88 can act as a circulating reservoir for the parent drug. nih.govgoogle.com
Furthermore, the concept of bioreduction extends to N-oxide metabolites. While N-oxidation is generally a detoxification pathway, the resulting N-oxides can, in some cases, be reduced back to their parent tertiary amines in the body. jbclinpharm.org This process of "retro-reduction" has been observed for various drugs and can be catalyzed by enzymes such as cytochrome P450. jbclinpharm.org
In the context of iloperidone, there are no specific studies confirming the bioreduction of Iloperidone N-oxide back to iloperidone. However, given that this phenomenon is known for other tertiary amine N-oxides, it remains a potential metabolic fate. jbclinpharm.org If this pathway exists for iloperidone, it would add another layer of complexity to its pharmacokinetics, where the N-oxide metabolite could also potentially serve as a prodrug, being reduced back to the pharmacologically active parent compound.
Advanced Analytical Methodologies for the Detection and Quantification of Hydroxy Iloperidone N Oxide D4
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity. nih.gov The development of an LC-MS/MS assay for Hydroxy Iloperidone (B1671726) N-oxide-d4, typically alongside its non-labeled analogue and other related metabolites, involves several critical steps.
Method Development:
Optimization of Mass Spectrometric Conditions: The process begins with the infusion of the analyte into the mass spectrometer to optimize the ionization source parameters (e.g., electrospray voltage, temperature) and collision energies for fragmentation. For Hydroxy Iloperidone N-oxide-d4, this establishes the most stable and intense precursor-to-product ion transitions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.
Chromatographic Separation: A suitable reversed-phase column, often a C18 or C8 chemistry, is selected to achieve chromatographic separation from the parent drug, other metabolites, and endogenous matrix components. nih.gov Gradient elution using a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol) is optimized to ensure sharp peak shapes and adequate retention times. nih.gov
Sample Preparation: A robust sample extraction technique is developed to isolate the analyte from complex biological matrices such as plasma or urine. Methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction are evaluated to maximize recovery and minimize matrix effects. nih.gov
Method Validation: Once developed, the assay undergoes rigorous validation according to regulatory guidelines. This process confirms the method's reliability and accuracy for its intended use. stanford.edu Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, bench-top). stanford.eduresolian.com
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The range over which the assay response is directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal value and the degree of scatter between measurements. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. | Assessed to ensure it does not compromise accuracy and precision. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions. | Within ±15% of the initial concentration. |
Application of this compound as an Internal Standard in Bioanalytical Assays
In quantitative bioanalysis, an internal standard (IS) is crucial for ensuring accurate and precise results. wuxiapptec.com A stable isotope-labeled (SIL) compound is the preferred choice for an IS in LC-MS/MS assays because it shares nearly identical physicochemical properties with the analyte. wuxiapptec.com this compound serves this purpose for the quantification of the non-labeled Hydroxy Iloperidone N-oxide.
The key advantages of using a SIL-IS like this compound are:
Correction for Variability: It co-elutes chromatographically with the analyte, meaning it experiences similar variations during sample preparation, injection volume discrepancies, and, most importantly, ionization suppression or enhancement in the mass spectrometer (matrix effects). wuxiapptec.com
Improved Accuracy and Precision: By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are normalized, leading to significantly improved method reliability. wuxiapptec.com
The selection and implementation of this compound as an IS require careful consideration. Its concentration must be consistent across all samples, and it must be free of any unlabeled analyte that could interfere with the measurement of the actual sample.
| Property | Rationale for Use as an Internal Standard |
| Structural Identity | Nearly identical chemical and physical properties to the analyte. |
| Co-elution | Elutes at the same retention time as the analyte, ensuring it experiences the same matrix effects. |
| Mass Difference | The deuterium (B1214612) labeling provides a distinct mass-to-charge (m/z) ratio, allowing it to be measured independently from the analyte by the mass spectrometer. |
| Purity | Must have high isotopic purity to prevent cross-signal interference with the unlabeled analyte. |
High-Resolution Mass Spectrometry for Metabolite Identification and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap, is a powerful tool for identifying unknown metabolites and confirming the structures of synthesized standards. nih.govchromatographyonline.com HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.gov
For this compound, HRMS would be used to:
Confirm Molecular Formula: The instrument measures the exact mass of the protonated molecule [M+H]⁺. This experimentally determined mass is compared to the theoretical mass calculated from its chemical formula, confirming the elemental composition and the successful incorporation of four deuterium atoms.
Structural Confirmation via Fragmentation: HRMS instruments can perform fragmentation experiments (MS/MS or MSⁿ) to break the molecule apart. nih.gov By analyzing the accurate masses of the resulting fragment ions, chemists can piece together the molecule's structure, confirm the location of the N-oxide and hydroxyl groups, and verify that the deuterium labels are in the expected positions. researchgate.net This fragmentation pattern serves as a unique fingerprint for the molecule. cdc.gov
| Technique | Information Provided | Application to this compound |
| Full Scan HRMS | High-accuracy mass of the intact molecule. | Confirms the elemental formula and successful deuterium incorporation (mass increase of ~4 Da). |
| HRMS/MS | High-accuracy mass of fragment ions. | Elucidates the molecular structure by identifying specific bond cleavages and confirming the location of functional groups and deuterium labels. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Label Position and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of chemical compounds. While mass spectrometry provides information about mass and formula, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.
For this compound, NMR is used for two primary purposes:
Confirmation of Isotopic Labeling: The presence and position of the deuterium atoms are confirmed. This can be achieved in several ways:
¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or significantly decrease in intensity. magritek.com
²H NMR: A direct deuterium NMR experiment will show signals only for the deuterium atoms. The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, directly indicating the location of the labels. umass.eduwikipedia.org
¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic splitting pattern (multiplet) and a slight upfield shift in the carbon spectrum.
This multi-faceted NMR analysis provides unambiguous proof of the compound's structure and the specific sites of deuteration.
Chromatographic Separation Techniques for Complex Iloperidone Metabolite Mixtures
Iloperidone is extensively metabolized, leading to a complex mixture of related compounds in biological samples. nih.gov Effective chromatographic separation is essential to resolve these metabolites from each other and from the parent drug to allow for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the standard techniques employed. Key components of the separation strategy include:
Stationary Phase (Column): Reversed-phase columns, particularly those with C18-bonded silica (B1680970) particles, are most commonly used. The nonpolar nature of the C18 stationary phase effectively retains iloperidone and its metabolites, allowing for separation based on differences in their polarity.
Mobile Phase: A gradient elution is typically required for complex mixtures. The analysis starts with a higher percentage of a weak, aqueous mobile phase (e.g., water with ammonium formate (B1220265) or formic acid) and gradually increases the percentage of a strong, organic mobile phase (e.g., acetonitrile or methanol). This allows for the elution of more polar metabolites first, followed by the less polar ones, ensuring good separation across the entire range of analytes.
Flow Rate and Temperature: These parameters are optimized to achieve the best balance of resolution, peak shape, and analysis time. UHPLC systems, which use smaller particle-sized columns, allow for higher flow rates and pressures, significantly reducing run times without sacrificing separation efficiency.
| Chromatographic Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) | Provides retention and separation based on hydrophobicity. |
| Mobile Phase A | Water with an additive (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) | Weak solvent; controls pH and improves ionization. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Strong solvent; elutes analytes from the column. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. |
| Column Temperature | 25-40 °C | Improves peak shape and reproducibility of retention times. |
Preclinical Pharmacokinetic Investigations Leveraging Hydroxy Iloperidone N Oxide D4
Assessment of Metabolic Fate and Biotransformation in In Vitro Systems and Animal Models Using Stable Isotope Tracing
Stable isotope tracing is a powerful technique used to map the metabolic pathways of a drug candidate. nih.gov By introducing a deuterium-labeled compound like Hydroxy Iloperidone (B1671726) N-oxide-d4 into biological systems, researchers can differentiate the compound and its subsequent metabolites from their naturally occurring, non-labeled counterparts using mass spectrometry. This approach provides a clear and unambiguous view of the biotransformation processes.
In in vitro systems, such as human and animal liver microsomes or hepatocytes, Hydroxy Iloperidone N-oxide-d4 can be incubated to identify the enzymes responsible for its metabolism and to characterize the resulting metabolites. nih.govmdpi.com Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. nih.gov
In animal models, the administration of this compound allows for the tracking of its transformation in vivo. Biological samples collected over time can be analyzed to identify all deuterated metabolites, providing crucial insights into the complete metabolic map of the compound in a living organism. This helps in understanding how the parent drug, iloperidone, is processed and what metabolites are formed.
Table 1: Application of Stable Isotope Tracing in Metabolic Studies
| System | Objective | Information Gained | Example Finding |
|---|---|---|---|
| Liver Microsomes | Identify Phase I metabolic pathways and enzymes. | Formation of hydroxylated, demethylated, or N-oxidized species. | Identification of specific CYP isozymes (e.g., CYP3A4, CYP2D6) involved in metabolite formation. |
| Hepatocytes | Characterize both Phase I and Phase II metabolism. | Glucuronidation or sulfation of Phase I metabolites. | Formation of glucuronide conjugates of hydroxylated metabolites. |
| Animal Models (e.g., Rat) | Determine the complete in vivo metabolic profile. | Identification of major and minor metabolites in plasma, urine, and feces. | Quantifying the relative abundance of different metabolic pathways in vivo. |
Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Species
Following administration of the labeled compound to preclinical species, its journey through the body can be meticulously tracked:
Absorption: The rate and extent to which the labeled compound appears in systemic circulation after administration can be measured.
Distribution: By analyzing various tissues at different time points, the distribution of the labeled compound and its metabolites throughout the body can be determined, identifying potential sites of accumulation.
Metabolism: As discussed previously, all labeled metabolites in circulation and excreta can be identified and quantified, providing a complete picture of the biotransformation processes in vivo.
Excretion: The routes and rates of elimination of the labeled compound and its metabolites from the body, primarily through urine and feces, are quantified.
Quantitative Bioanalysis of Hydroxy Iloperidone N-oxide and its Deuterated Analog in Various Biological Matrices from Preclinical Studies
Accurate quantification of drug molecules and their metabolites in biological matrices like plasma, serum, and tissue homogenates is fundamental to pharmacokinetics. The use of a stable isotope-labeled compound, such as this compound, as an internal standard is the gold standard in quantitative bioanalysis, particularly for methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czclearsynth.com
An ideal internal standard has physicochemical properties nearly identical to the analyte but is distinguishable by mass. cerilliant.com this compound fits this requirement perfectly for the analysis of non-labeled Hydroxy Iloperidone N-oxide. During sample preparation, a known amount of the deuterated standard is added to the biological sample. Because it behaves almost identically to the analyte during extraction, chromatography, and ionization, it can effectively compensate for variations in sample recovery and matrix effects that might otherwise compromise the accuracy of the results. cerilliant.com
The development of a robust bioanalytical method involves validating its performance. nih.gov A sensitive and rapid isotope dilution LC-MS/MS method for iloperidone and its major metabolites has been validated over a concentration range of 0.01-6 ng/ml, with high accuracy and precision. nih.gov Similar validation would be performed for an assay using this compound.
Table 2: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method
| Parameter | Description | Example Acceptance Criteria |
|---|---|---|
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤20% CV. |
| Linearity | The range of concentrations over which the instrument response is proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value, expressed as a percentage. | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV). | ≤15% CV (≤20% at LLOQ). |
| Matrix Effect | The influence of co-eluting, endogenous matrix components on the ionization of the analyte. | Internal standard-normalized matrix factor between 0.85 and 1.15. |
| Extraction Recovery | The efficiency of the analyte's extraction from the biological matrix. | Consistent and reproducible across the concentration range. |
Investigating Potential for Metabolic Enzyme Induction or Inhibition by Iloperidone Metabolites in Preclinical Models
Drug-drug interactions often occur when one drug alters the metabolism of another, typically by inhibiting or inducing CYP enzymes. news-medical.net It is crucial to investigate whether a new drug or its major metabolites can cause such interactions. Preclinical models are used to assess the potential of iloperidone metabolites, such as Hydroxy Iloperidone N-oxide, to inhibit or induce key drug-metabolizing enzymes.
In Vitro Inhibition Studies: In vitro studies using human liver microsomes are conducted to determine if iloperidone or its metabolites directly inhibit the activity of specific CYP isoforms. nih.gov Iloperidone itself has been shown to be a potent inhibitor of CYP3A4 and CYP2D6. nih.govresearchgate.net The inhibitory constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
Table 3: In Vitro Inhibition of Human CYP Enzymes by Iloperidone
| CYP Isoform | Inhibition Potency (Ki) | Mechanism of Inhibition | Reference |
|---|---|---|---|
| CYP3A4 | 0.38 µM | Noncompetitive | nih.govresearchgate.net |
| CYP2D6 | 2.9 µM | Competitive | nih.govresearchgate.net |
| CYP2C19 | 6.5 µM | Mixed | nih.govresearchgate.net |
| CYP1A2 | 45 µM | Mixed | nih.govresearchgate.net |
Data derived from studies on human liver microsomes.
In Vivo Induction/Inhibition Studies: Chronic administration of a drug in animal models, such as rats, can reveal its potential to induce (increase the synthesis of) or inhibit enzymes over time. nih.gov Long-term treatment with iloperidone in rats has been shown to produce a broad spectrum of changes in liver CYP enzymes. nih.gov Such studies are critical because they reflect changes in enzyme expression and activity that may occur during prolonged therapy.
Table 4: Effect of Chronic Iloperidone Treatment on CYP Enzyme Expression and Activity in Rat Liver
| CYP Isoform | Effect on mRNA Level | Effect on Activity | Reference |
|---|---|---|---|
| CYP1A2 | Decreased | Decreased | nih.gov |
| CYP2B1/2 | Decreased | Decreased | nih.gov |
| CYP2C11 | Decreased | Decreased | nih.gov |
| CYP3A1/2 | Decreased | Decreased | nih.gov |
| CYP2E1 | Increased | Increased | nih.gov |
| CYP2D family | Decreased | Decreased | mdpi.com |
Findings from in vivo studies in rats following two-week treatment.
These preclinical investigations into enzyme inhibition and induction are vital for predicting the likelihood of metabolic drug-drug interactions in a clinical setting.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Iloperidone |
| Hydroxy Iloperidone N-oxide |
| Verapamil |
Mechanistic Pharmacodynamic Research on Iloperidone N Oxide Derivatives
In Vitro Receptor Binding Profiles of Hydroxy Iloperidone (B1671726) N-oxide Analogues
The human metabolism of Iloperidone results in two main metabolites, P88-8991 and P95-12113 nih.gov. P88-8991, a hydroxyl-metabolite, is formed through a reversible reduction of the ketone group on Iloperidone researchgate.net. This metabolite is pharmacologically active and is known to cross the blood-brain barrier, suggesting it likely contributes to the therapeutic effects of the parent drug nih.govresearchgate.net.
Radioligand binding studies have been conducted to determine the affinity of these metabolites for various monoamine receptors, which are crucial targets for antipsychotic action. The receptor binding profile for P88-8991 is notably similar to that of Iloperidone itself. It demonstrates high affinity for serotonin (B10506) 5-HT2A receptors, dopamine (B1211576) D2A receptors, and adrenergic alpha-1 and alpha-2C receptors nih.govnih.gov. In contrast, the other major metabolite, P95-12113, shows a significantly lower affinity for these key receptors and does not readily penetrate the central nervous system nih.govnih.gov.
The comparable and potent binding affinity of P88-8991 to key neurotransmitter receptors underscores its role in the clinical profile of Iloperidone nih.gov.
| Receptor | Iloperidone (pKi) | P88-8991 (pKi) |
|---|---|---|
| Serotonin 5-HT2A | 9.56 | 9.56 |
| Dopamine D2A | 7.80 | 7.80 |
| Adrenergic alpha-1 | 8.08 | 8.08 |
| Adrenergic alpha-2C | 7.79 | 7.79 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data sourced from Subramanian & Kalkman (2002) nih.gov.
Cellular Assay Systems for Investigating Functional Activity and Signaling Pathway Modulation of Iloperidone N-oxide Metabolites
While the receptor binding profiles provide critical information about the affinity of Iloperidone metabolites for their targets, cellular assays are necessary to determine their functional activity (e.g., as agonists, antagonists, or partial agonists) and their impact on downstream signaling pathways. Detailed studies utilizing specific cellular assay systems to exclusively characterize the functional activity and signaling pathway modulation of P88-8991 and other Iloperidone N-oxide metabolites are not extensively detailed in the currently available scientific literature. However, the similar binding profile of P88-8991 to its parent compound suggests it likely shares a similar functional antagonism at dopamine D2 and serotonin 5-HT2A receptors nih.govdrugbank.com.
Enzyme Kinetics and Interaction Studies with Hydroxy Iloperidone N-oxide in Relevant Biological Systems
The metabolism of Iloperidone is primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 drugbank.compsychopharmacologyinstitute.com. These enzymes are responsible for the formation of the hydroxylated metabolites. Understanding the interaction of the parent drug with these enzymes is crucial, as it dictates the production of its active derivatives.
In vitro studies using human liver microsomes have demonstrated that Iloperidone itself is a potent inhibitor of both CYP2D6 and CYP3A4 nih.gov. This suggests that Iloperidone can inhibit its own metabolism, a factor that can influence the plasma concentrations of both the parent drug and its metabolites researchgate.netnih.gov. The inhibition of CYP3A4 by Iloperidone occurs via a noncompetitive mechanism, while its inhibition of CYP2D6 is competitive nih.gov.
| Enzyme | Inhibition Constant (Ki) in Liver Microsomes (µM) | Mechanism of Inhibition |
|---|---|---|
| CYP3A4 | 0.38 | Noncompetitive |
| CYP2D6 | 2.9 | Competitive |
| CYP2C19 | 6.5 | Mixed |
| CYP1A2 | 45 | Mixed |
Note: Ki is the inhibition constant, representing the concentration of an inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. Data sourced from Wójcikowski et al. (2018) nih.gov.
Neurochemical Impact and Neurotransmitter System Studies in Preclinical Brain Tissue
Given that the hydroxylated metabolite P88-8991 is centrally active, it is expected to contribute to the neurochemical effects observed during Iloperidone administration researchgate.net. Studies in preclinical models have investigated the long-term effects of Iloperidone on neurotransmitter systems in various brain regions.
Chronic treatment with Iloperidone has been shown to modulate the expression and activity of cytochrome P450 enzymes within the brain itself. Specifically, long-term Iloperidone administration in rats reduces CYP2D activity in the frontal cortex and cerebellum but increases its activity and protein levels in the nucleus accumbens, striatum, and substantia nigra nih.gov. Since brain CYP2D enzymes are involved in the synthesis of neurotransmitters like dopamine and serotonin, this regional modulation by Iloperidone—and by extension its active metabolites—may influence its therapeutic effects and side-effect profile nih.gov. For instance, elevating CYP2D activity in the nigrostriatal pathway could contribute to a lower risk of extrapyramidal symptoms nih.gov.
Furthermore, long-term Iloperidone treatment produces significant, region-specific changes in serotonin and adrenoceptor density in the brain. Studies show dose-dependent increases in 5-HT1A receptors and decreases in 5-HT2A receptors in the medial prefrontal cortex and hippocampus. The treatment also leads to increased levels of α1- and α2-adrenoceptors in these same forebrain areas. These neuroadaptive changes in key receptor systems, likely mediated by the combined action of Iloperidone and its active metabolite P88-8991, are thought to underlie its therapeutic benefits for both positive and negative symptoms of schizophrenia.
Research Applications and Academic Significance of Hydroxy Iloperidone N Oxide D4
Contribution to Understanding Drug Metabolism and Disposition in Drug Discovery
The biotransformation of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Iloperidone (B1671726) is known to be extensively metabolized in the liver, primarily through three pathways: carbonyl reduction, hydroxylation mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, and O-demethylation mediated by CYP3A4. psychopharmacologyinstitute.comnih.govnih.gov These processes result in the formation of two major metabolites, known as P88 and P95. psychopharmacologyinstitute.comnih.gov
Beyond these primary routes, drugs containing tertiary amine structures, such as Iloperidone, can also undergo N-oxidation. tandfonline.comtandfonline.com The formation of N-oxide metabolites is a significant metabolic pathway that can alter a drug's pharmacological activity and clearance. tandfonline.comhyphadiscovery.com Hydroxy Iloperidone N-oxide-d4 is instrumental in investigating this specific metabolic route for Iloperidone. As a stable isotope-labeled standard, it can be used in "isotope trapping" experiments in liver homogenates or other in vitro systems. tandfonline.com By introducing this labeled compound, researchers can unambiguously identify and quantify the corresponding endogenously formed, unlabeled metabolite using mass spectrometry. The distinct mass difference created by the four deuterium (B1214612) atoms allows for clear differentiation from the background matrix and the parent drug.
This capability is crucial for:
Confirming Metabolic Pathways: It provides definitive evidence for the existence and relevance of the N-oxidation pathway in Iloperidone's metabolism.
Quantifying Metabolite Formation: It allows for the precise measurement of the rate and extent of N-oxide formation relative to other metabolic pathways. tandfonline.com
Investigating Enzyme Contributions: It helps determine which enzyme families (e.g., Cytochrome P450s or Flavin-containing Monooxygenases) are responsible for N-oxide formation. hyphadiscovery.com
Understanding Pharmacokinetic Variability: The disposition of Iloperidone is known to vary significantly between individuals, particularly due to genetic polymorphisms in the CYP2D6 enzyme, leading to classifications of "poor" and "extensive" metabolizers. psychopharmacologyinstitute.comtandfonline.com Using a labeled standard like this compound can help researchers explore whether metabolic shunting towards N-oxidation occurs in individuals with compromised primary metabolic pathways.
Utility in Bioanalytical Method Development and Validation for Xenobiotic Profiling
The accurate quantification of drugs and their metabolites in biological matrices such as plasma, serum, or tissue is fundamental to pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and specificity. texilajournal.com However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample extraction and matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte. texilajournal.comnih.gov
To correct for these potential errors, an internal standard (IS) is added to all samples, calibrators, and quality controls. scioninstruments.comgmp-compliance.org The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself. nih.govresearchgate.net this compound serves as this ideal standard for the quantification of its non-labeled counterpart, Hydroxy Iloperidone N-oxide. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences the same extraction recovery and matrix effects. texilajournal.com However, it is differentiated by the mass spectrometer due to its higher mass. scioninstruments.com By calculating the ratio of the analyte peak area to the internal standard peak area, any analytical variability is canceled out, leading to highly accurate and precise results. researchgate.net
The use of this deuterated standard is critical for bioanalytical method validation as stipulated by regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.govfda.gov This validation process ensures the reliability of the analytical data by assessing parameters such as accuracy, precision, selectivity, and stability. fda.gov
| Advantage of Using this compound as an Internal Standard | Description | Reference |
|---|---|---|
| Correction for Matrix Effects | Compensates for the suppression or enhancement of the analyte's signal caused by other molecules in the biological sample, as both the analyte and the SIL IS are affected equally. | texilajournal.comthermofisher.com |
| Correction for Extraction Inconsistency | Accounts for any variability or loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), as the SIL IS behaves identically. | nih.govscioninstruments.com |
| Improved Accuracy and Precision | By normalizing the analyte response to the SIL IS response, the method achieves higher accuracy (closeness to the true value) and precision (reproducibility of measurements). | researchgate.netclearsynth.com |
| Co-elution with Analyte | The deuterated standard has virtually the same chromatographic retention time as the unlabeled analyte, ensuring it is subjected to the same conditions at the same time. | texilajournal.com |
| High Specificity | Mass spectrometry can easily distinguish between the analyte and the heavier labeled standard, preventing analytical interference. | scioninstruments.com |
Implications for Structure-Metabolism Relationships (SMR) and Structure-Activity Relationships (SAR) in Pharmaceutical Chemistry
Understanding the relationship between a molecule's chemical structure and its metabolic fate (SMR) or its biological activity (SAR) is a central goal of medicinal chemistry. The study of metabolites is crucial in this context, as biotransformation can dramatically alter a drug's properties.
Structure-Metabolism Relationships (SMR): The formation of an N-oxide metabolite represents a significant structural modification. The introduction of the highly polar N+–O– bond increases the water solubility of the compound and can decrease its ability to cross cell membranes. nih.govacs.org This change in physicochemical properties directly influences its subsequent disposition, such as facilitating renal excretion. acs.org By using this compound to confirm and quantify the N-oxidation pathway, researchers can build more complete SMR models for Iloperidone and related piperidinyl-benzisoxazole compounds. This knowledge helps predict the metabolic fate of future drug candidates, allowing chemists to design molecules with more desirable pharmacokinetic profiles, for example, by modifying the steric or electronic environment around the nitrogen atom to block or promote N-oxidation.
Structure-Activity Relationships (SAR): A change in a drug's structure through metabolism can profoundly impact its interaction with biological targets. Iloperidone's therapeutic effect is believed to stem from its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govpsychopharmacologyinstitute.com Its known major metabolites, P88 and P95, exhibit different receptor binding profiles compared to the parent drug. nih.gov For instance, the P88 metabolite retains a receptor affinity profile comparable to Iloperidone, suggesting it contributes to the clinical effect. nih.gov In contrast, the P95 metabolite has a significantly lower affinity for key receptors and does not readily cross the blood-brain barrier, making it unlikely to contribute to the therapeutic action. nih.gov
| Receptor | Iloperidone | Metabolite P88 | Metabolite P95 |
|---|---|---|---|
| Serotonin 5-HT2A | 5.6 | Comparable to Iloperidone | 3.91 |
| Dopamine D2 | 6.3 | Comparable to Iloperidone | >1000 |
| Dopamine D3 | 7.1 | Comparable to Iloperidone | >1000 |
| Norepinephrine α1 | 0.36 | Comparable to Iloperidone | 2.7 - 8.8 |
Role in the Development of Labeled Standards for Quantitative Metabolomics and Proteomics
The fields of metabolomics and proteomics aim to comprehensively identify and quantify the complete set of small molecules (metabolites) and proteins in a biological system. These "omics" technologies provide a snapshot of the physiological state and are increasingly used to discover biomarkers for disease and drug response.
In quantitative metabolomics, absolute and accurate quantification is essential for making meaningful biological comparisons. thermofisher.com As with bioanalysis of single drugs, the complexity of biological samples presents significant analytical challenges. Stable isotope-labeled standards are considered the "gold standard" for achieving accurate quantification in targeted metabolomics studies. thermofisher.comcrimsonpublishers.com By spiking a mixture of known concentrations of SIL standards (including compounds like this compound) into a sample, each corresponding endogenous analyte can be accurately quantified, correcting for any analytical variability. thermofisher.com This approach enables the reliable comparison of metabolite levels across large patient cohorts and different laboratories, which is critical for translating research findings into clinical applications. thermofisher.com
While this compound is a metabolite standard and not directly used in proteomics, the underlying principle of its use is central to quantitative proteomics as well. Advanced mass spectrometry-based proteomic techniques rely heavily on isotopic labeling to achieve accurate relative or absolute protein quantification. Methods such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or the use of isobaric tags create a mass difference between proteins from different samples, allowing for their precise comparison within a single MS analysis. The development and synthesis of labeled standards like this compound contribute to the broader expertise and chemical toolkit required to advance these sophisticated quantitative biological analyses.
Future Research Directions and Emerging Avenues for Hydroxy Iloperidone N Oxide D4 Studies
Integration with Advanced Computational Modeling and Molecular Dynamics Simulations for Enzyme-Metabolite Interactions
The application of computational methods is a crucial next step in elucidating the specific enzymatic interactions of Hydroxy Iloperidone (B1671726) N-oxide-d4. In silico approaches can predict and analyze the behavior of this metabolite at an atomic level, offering insights that are often difficult to obtain through traditional laboratory methods alone. benthamdirect.comeurekaselect.com
Molecular dynamics (MD) simulations, for instance, can model the dynamic process of Hydroxy Iloperidone N-oxide-d4 binding to metabolic enzymes, such as cytochrome P450 (CYP) isoforms. mdpi.comyoutube.com These simulations can reveal the conformational changes in both the enzyme and the metabolite upon binding, identify key amino acid residues involved in the interaction, and calculate thermodynamic parameters like binding free energy. nih.govnih.gov Such studies are instrumental in understanding the stability of the enzyme-metabolite complex and the potential for competitive inhibition. acs.org Quantitative structure-activity relationship (QSAR) models could further be developed to predict the metabolic fate of this and related compounds based on their molecular structures. technologynetworks.comslideshare.net
Table 1: Potential Computational Approaches for Studying Enzyme-Metabolite Interactions
| Computational Method | Research Objective | Key Parameters to Analyze | Potential Interacting Enzymes |
| Molecular Docking | Predict binding affinity and orientation of the metabolite in the enzyme's active site. | Binding energy (kcal/mol), intermolecular interactions (H-bonds, hydrophobic contacts). | Cytochrome P450 family (e.g., CYP2D6, CYP3A4) |
| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of the enzyme-metabolite complex over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy. | UDP-glucuronosyltransferases (UGTs) |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the electronic details of the metabolic reaction, such as bond breaking/formation. | Reaction energy barriers, transition state geometries. | Flavin-containing monooxygenases (FMOs) |
Development of Novel In Vitro and Ex Vivo Organ-on-a-Chip Models for Predictive Metabolic Profiling
Organ-on-a-chip (OOC) technology represents a significant leap forward from traditional 2D cell cultures, offering a more physiologically relevant environment for studying drug metabolism. nih.govglobalbiodefense.com These microfluidic devices can house 3D cell cultures that mimic the microarchitecture and functions of human organs, such as the liver, kidney, and intestine. nih.govmdpi.com
Expansion into Targeted Metabolomics and Flux Analysis Utilizing Stable Isotope Tracing
While this compound is itself a stable isotope-labeled compound, its use can be expanded within the broader fields of targeted metabolomics and metabolic flux analysis (MFA). nih.govimmune-system-research.com These techniques use stable isotopes to trace the journey of atoms through metabolic pathways, providing a dynamic view of cellular metabolism rather than a static snapshot of metabolite concentrations. nih.govcreative-proteomics.com
Metabolic flux analysis, often using 13C-labeled energy sources like glucose or glutamine, can quantify the rates of reactions within metabolic networks. nih.govisotope.comresearchgate.net By introducing this compound into a system being monitored with MFA, researchers could investigate how the compound perturbs central carbon metabolism or other key pathways. nih.gov This approach can reveal previously unknown effects of a drug or its metabolites on cellular bioenergetics and biosynthetic pathways. immune-system-research.com The unique mass of the deuterium-labeled compound allows it to be clearly distinguished from endogenous metabolites, ensuring accurate tracing and quantification. osti.gov
Table 2: Hypothetical Application of Isotope Tracing in Metabolic Flux Analysis
| Tracer Compound | Target Pathway | Potential Research Question | Measurement Outcome |
| [U-13C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Does this compound alter glucose metabolism in hepatocytes? | Changes in 13C labeling patterns of lactate, citrate, and other downstream metabolites. |
| [U-13C, 15N]-Glutamine | TCA Cycle, Amino Acid Metabolism | Does the compound affect glutamine utilization or anaplerotic flux into the TCA cycle? | Altered 13C and 15N enrichment in TCA cycle intermediates and related amino acids. |
Exploration of Specific Isotopic Labeling Strategies for Differentiating Endogenous vs. Exogenous Metabolite Contributions
A significant challenge in metabolomics is distinguishing between compounds administered externally (exogenous) and those produced naturally by the body (endogenous), especially when they are structurally identical. nih.gov Stable isotope labeling is a powerful tool to overcome this hurdle.
Q & A
Q. What analytical methodologies are recommended for quantifying Hydroxy Iloperidone N-oxide-d4 in pharmacokinetic studies?
Deuterated compounds like this compound are typically quantified using liquid chromatography-mass spectrometry (LC-MS) to leverage isotopic differentiation. Deuterium labeling reduces metabolic interference, enabling precise tracking of parent compounds and metabolites in biological matrices. Calibration curves using deuterated internal standards are critical for minimizing matrix effects .
Q. How is this compound synthesized, and what purity validation steps are required?
Synthesis involves oxidizing Iloperidone using hydrogen peroxide or peracids to form the N-oxide derivative, followed by deuterium exchange or isotopic labeling. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV/vis detection (>95% purity). For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory to confirm molecular identity .
Q. What experimental protocols ensure reproducibility in stability studies of this compound?
Stability studies under varying pH, temperature, and light conditions should follow ICH guidelines. Accelerated degradation studies (e.g., 40°C/75% RH) assess hydrolytic and oxidative stability. Deuterium labeling may alter degradation kinetics compared to non-deuterated analogs, necessitating parallel control experiments .
Advanced Research Questions
Q. How does deuteration impact the metabolic stability and CYP2D6-mediated oxidation of this compound compared to its non-deuterated form?
Deuteration at specific positions (e.g., N-oxide or hydroxyl sites) reduces metabolic clearance by inducing a kinetic isotope effect (KIE), slowing CYP2D6-mediated oxidation. In vitro studies using human liver microsomes (HLMs) show a 47% increase in AUC for deuterated Iloperidone in CYP2D6 poor metabolizers, suggesting altered metabolic pathways. Comparative LC-MS/MS metabolite profiling is essential to identify deuterium-dependent shifts in metabolic ratios .
Q. What experimental designs resolve contradictions in receptor binding affinity data for this compound?
Discrepancies in receptor affinity (e.g., dopamine D2 vs. serotonin 5-HT2A) may arise from assay conditions (e.g., radioligand choice, buffer pH). Saturation binding assays with tritiated ligands and Schild analysis under standardized conditions (e.g., 37°C, physiological pH) improve reproducibility. Parallel studies using non-deuterated analogs control for isotopic effects on binding kinetics .
Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound’s pharmacokinetic parameters?
IVIVE requires integrating hepatic clearance data from HLMs, plasma protein binding assays, and physiologically based pharmacokinetic (PBPK) modeling. Deuterium’s impact on intrinsic clearance (CLint) must be quantified using relative activity factors (RAFs) for CYP isoforms. Cross-validation with clinical data from deuterated drug trials improves model accuracy .
Methodological Guidance
Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?
Implement strict reaction monitoring (e.g., in situ FTIR for oxidation intermediates) and column chromatography with deuterated solvents to minimize proton exchange. Batch validation via <sup>2</sup>H-NMR ensures consistent deuterium incorporation (>98% isotopic purity) .
Q. How should researchers address conflicting data on this compound’s solubility and bioavailability?
Use biorelevant media (e.g., FaSSIF/FeSSIF) for solubility assays to mimic gastrointestinal conditions. For bioavailability studies, deuterated analogs require correction for isotopic effects in compartmental modeling. Parallel studies with non-deuterated controls isolate isotopic contributions to pharmacokinetic variability .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in deuterated compound studies?
Nonlinear mixed-effects modeling (NONMEM) accounts for inter-subject variability in deuterium-dependent metabolic shifts. Bootstrap resampling validates confidence intervals for parameters like EC50 and AUC ratios. Meta-analyses of deuterated vs. non-deuterated cohorts clarify isotopic effects on efficacy .
Q. How should researchers report isotopic effects in peer-reviewed manuscripts?
Clearly differentiate deuterium-specific outcomes (e.g., metabolic half-life, KIE values) from non-isotopic factors. Provide raw NMR/HRMS spectra in supplementary materials and cite IUPAC guidelines for isotopic compound nomenclature. Transparently disclose batch-specific purity data to support reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
